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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the crystallographic analysis of the

complex formed between the dipeptidyl peptidase-IV (DPP-IV) enzyme and its inhibitor,

Carmegliptin. This document includes experimental protocols for protein expression,

purification, and co-crystallization, alongside a summary of the key crystallographic and binding

affinity data.

Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein and a

serine exopeptidase that plays a crucial role in glucose homeostasis. It inactivates incretin

hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic

polypeptide (GIP), which are responsible for stimulating insulin secretion. Inhibition of DPP-IV

is a validated therapeutic strategy for the management of type 2 diabetes mellitus.

Carmegliptin is a potent and long-acting inhibitor of DPP-IV.[1] Understanding the precise

molecular interactions between Carmegliptin and the DPP-IV active site through X-ray

crystallography is fundamental for structure-based drug design and the development of next-

generation DPP-IV inhibitors. The co-crystal structure of the human DPP-IV in complex with

Carmegliptin has been solved and is available in the Protein Data Bank (PDB) with the

accession code 3kwf.[2]
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Data Presentation
Crystallographic Data for Carmegliptin-DPP-IV Complex
(PDB: 3kwf)

Parameter Value Reference

Data Collection

PDB ID 3kwf [2]

Resolution (Å) 2.40 [2]

Space Group P 1 21 1 [2]

Unit Cell Dimensions (Å) a=80.1, b=119.5, c=100.2 [2]

Unit Cell Angles (°) α=90.0, β=109.8, γ=90.0 [2]

Refinement

R-Value Work 0.200 [2]

R-Value Free 0.246 [2]

Binding Affinity of Carmegliptin for DPP-IV
Compound IC50 (nM) Reference

Carmegliptin 9.3 [3]

Experimental Protocols
Expression and Purification of Human DPP-IV (soluble,
extracellular domain)
This protocol is adapted from established methods for expressing soluble human DPP-IV in a

baculovirus expression system.

a. Expression in Insect Cells:
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Vector Construction: The cDNA encoding the extracellular domain of human DPP-IV (e.g.,

residues 39-766) is cloned into a baculovirus transfer vector, such as pFastBac, often with

an N-terminal honeybee melittin signal peptide for secretion and a C-terminal His6-tag for

purification.

Baculovirus Generation: Recombinant bacmid DNA is generated in E. coli (DH10Bac) and

subsequently transfected into insect cells (e.g., Spodoptera frugiperda Sf9 cells) to produce

recombinant baculovirus.

Protein Expression: High-titer viral stocks are used to infect suspension cultures of High

Five™ insect cells at a density of 1.5-2.0 x 10^6 cells/mL. The culture is incubated at 27°C

with shaking for 48-72 hours.

Harvesting: The cell culture is centrifuged to pellet the cells, and the supernatant containing

the secreted, His-tagged soluble DPP-IV is collected.

b. Purification:

Affinity Chromatography: The collected supernatant is loaded onto a Ni-NTA (Nickel-

Nitriloacetic Acid) affinity column pre-equilibrated with a binding buffer (e.g., 50 mM Tris-HCl

pH 8.0, 300 mM NaCl, 10 mM imidazole).

Washing: The column is washed extensively with the binding buffer containing a slightly

higher concentration of imidazole (e.g., 20-30 mM) to remove non-specifically bound

proteins.

Elution: The His-tagged DPP-IV is eluted from the column using an elution buffer containing

a high concentration of imidazole (e.g., 250-300 mM).

Size-Exclusion Chromatography (Gel Filtration): The eluted fractions containing DPP-IV are

pooled, concentrated, and further purified by size-exclusion chromatography (e.g., using a

Superdex 200 column) pre-equilibrated with a suitable buffer for crystallization (e.g., 20 mM

HEPES pH 7.5, 150 mM NaCl).

Purity and Concentration: The purity of the protein is assessed by SDS-PAGE, and the

concentration is determined by measuring the absorbance at 280 nm.
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Co-crystallization of Carmegliptin-DPP-IV Complex
This is a generalized protocol based on common crystallization conditions for DPP-IV

complexes.[4]

Complex Formation: Purified soluble DPP-IV is incubated with a 5-10 fold molar excess of

Carmegliptin on ice for at least 2 hours to ensure complete binding.

Crystallization Method: The hanging-drop vapor diffusion method is commonly employed.

Crystallization Setup:

A 1-2 µL drop is prepared by mixing the DPP-IV-Carmegliptin complex solution (at a

concentration of 5-10 mg/mL) with an equal volume of the reservoir solution.

This drop is suspended over a reservoir containing a precipitant solution.

Typical Crystallization Conditions:

Precipitant: Polyethylene glycol (PEG) is a common precipitant, with concentrations

ranging from 10-25% (w/v) for PEGs of different molecular weights (e.g., PEG 3350, PEG

4000).

Buffer: A buffer to maintain a pH between 7.0 and 8.5 is used (e.g., HEPES, Tris-HCl).

Additives: Salts (e.g., 100-200 mM NaCl, Li2SO4) or other small molecules may be

included to optimize crystal growth.

Incubation: The crystallization plates are incubated at a constant temperature, typically 4°C

or 20°C.

Crystal Harvesting and Cryo-protection: Crystals typically appear within a few days to a

week. Before X-ray diffraction analysis, crystals are harvested and briefly soaked in a

cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol or

ethylene glycol) before being flash-cooled in liquid nitrogen.

X-ray Data Collection and Structure Determination
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Data Collection: Diffraction data are collected from the cryo-cooled crystals at a synchrotron

radiation source.

Data Processing: The diffraction images are processed to determine the unit cell parameters,

space group, and reflection intensities.

Structure Solution and Refinement: The structure of the Carmegliptin-DPP-IV complex is

typically solved by molecular replacement using a previously determined structure of DPP-IV

as a search model. The initial model is then refined against the experimental diffraction data,

and the Carmegliptin molecule is built into the electron density map.
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Caption: DPP-IV signaling pathway and its inhibition by Carmegliptin.
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Caption: Experimental workflow for the crystallography of the Carmegliptin-DPP-IV complex.
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Caption: Logical relationship of the structural analysis of the Carmegliptin-DPP-IV complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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